molecular formula C15H15BrZn B14887539 3-(3-i-Propylphenyl)phenylZinc bromide

3-(3-i-Propylphenyl)phenylZinc bromide

Cat. No.: B14887539
M. Wt: 340.6 g/mol
InChI Key: GQSOVONGOHWLOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is often used in cross-coupling reactions, which are essential in the formation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-iso-propylphenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often prepared in situ by reacting zinc dust with a halogenated hydrocarbon in the presence of a suitable solvent like THF.

Industrial Production Methods

On an industrial scale, the production of 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and bases.

    Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.

Major Products

The major products formed from reactions involving 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, transmetalation, and reductive elimination, to form the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc Bromide
  • Benzylzinc Bromide
  • tert-Butylzinc Bromide
  • 4-Fluorophenylzinc Bromide
  • 2-Propylzinc Bromide

Uniqueness

3-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its iso-propyl group provides steric hindrance, which can influence the outcome of reactions and make it suitable for synthesizing specific target molecules that other organozinc compounds may not efficiently produce.

Properties

Molecular Formula

C15H15BrZn

Molecular Weight

340.6 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-3-propan-2-ylbenzene

InChI

InChI=1S/C15H15.BrH.Zn/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GQSOVONGOHWLOL-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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